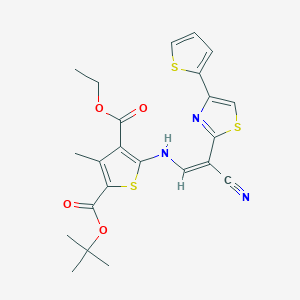
(Z)-2-tert-butyl 4-ethyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-tert-butyl 4-ethyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C23H23N3O4S3 and its molecular weight is 501.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Properties and Synthesis Techniques
Research on 3,4-ethylenedioxythiophene (EDOT) derivatives, including studies on their synthesis and photoluminescent properties, might offer insights into potential applications of the specified compound in materials science, particularly in the development of novel photoluminescent materials. The manipulation of thiophene units and incorporation of cyano and ethyl groups, similar to those in your compound, are crucial in altering the electronic and photophysical properties of these materials, indicating potential applications in optoelectronic devices and sensors (Pepitone, Hardaker, & Gregory, 2003).
Electrochromic and Conductive Polymers
The synthesis and characterization of electrochromic polymers derived from low oxidation monomers, such as EDOT, reveal the potential of thiophene-based compounds in creating materials with tunable optical properties. These materials exhibit significant changes in coloration upon electrical stimulation, suggesting applications in smart windows, displays, and adaptive camouflage technologies (Sotzing, Reddinger, Reynolds, & Steel, 1997).
Biological Activity
Studies on the biological activity of synthesized thiophene and thiazolyl-thiophene analogues, including their antimicrobial properties, point towards potential pharmaceutical and biomedical applications. Such compounds have shown effectiveness against a range of pathogenic microorganisms, suggesting their use in developing new antimicrobial agents (Khalifa & Gobouri, 2014).
properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-[[(Z)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S3/c1-6-29-21(27)17-13(2)18(22(28)30-23(3,4)5)33-20(17)25-11-14(10-24)19-26-15(12-32-19)16-8-7-9-31-16/h7-9,11-12,25H,6H2,1-5H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWKELURQGEHO-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B2848187.png)
![2-Amino-4-(3-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2848190.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2848191.png)

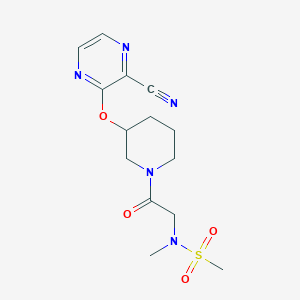
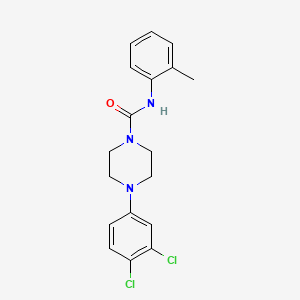

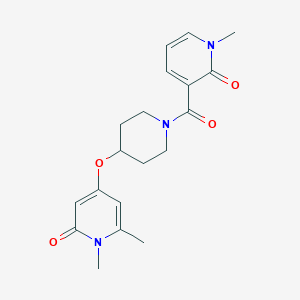
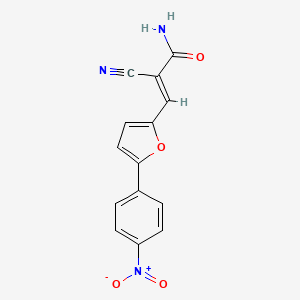
![7-Fluoro-2-methyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848204.png)
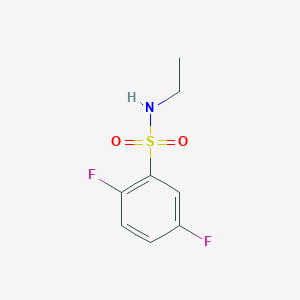

![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)
